molecular formula C13H11NO3 B1598407 4-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 219671-80-4

4-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No. B1598407
Key on ui cas rn: 219671-80-4
M. Wt: 229.23 g/mol
InChI Key: XFWSADQKNXINOK-UHFFFAOYSA-N
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Patent
US07947684B2

Procedure details

4-Carboxybenzeneboronic acid (2.87 g, 17.3 mmol), 5-bromo-2-methoxypyridine (3.25 g, 17.3 mmol), 0.4M aqueous sodium carbonate (87 ml, 34.8 mmol) and acetonitrile (86 mL) were combined under nitrogen, and palladium tetrakistriphenylphosphine (1.00 g, 0.87 mmol) added. The reaction mixture was refluxed for 3 hours, cooled to room temperature, and filtered through celite (washed celite with 50:50 acetonitrile/water). Removed acetonitrile in vacuo, diluted residue with water (100 mL) and acidified to pH 2 with 2M HCl. The precipitate which formed was collected, washed with water, and dried under high vacuum to give the product as a white powder (3.6 g, 15.7 mmol). 1H NMR (DMSO) δ 12.90 (br s, 1H), 8.56 (s, 1H), 8.08 (dd, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 6.94 (d, 1H), 3.90 (s, 3H). ESI MS (M+1)+: 230.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
86 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)([OH:3])=[O:2].Br[C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[CH3:21][O:20][C:17]1[N:18]=[CH:19][C:14]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=2)=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Step Three
Name
Quantity
87 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
palladium tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Smiles
Step Five
Name
Quantity
86 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through celite (washed celite with 50:50 acetonitrile/water)
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.7 mmol
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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